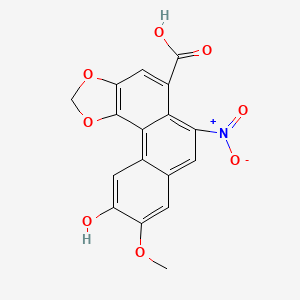

Aristolochic acid Va

Description

BenchChem offers high-quality Aristolochic acid Va suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aristolochic acid Va including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

108779-46-0 |

|---|---|

Molecular Formula |

C17H11NO8 |

Molecular Weight |

357.3 g/mol |

IUPAC Name |

10-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |

InChI |

InChI=1S/C17H11NO8/c1-24-12-3-7-2-10(18(22)23)14-9(17(20)21)5-13-16(26-6-25-13)15(14)8(7)4-11(12)19/h2-5,19H,6H2,1H3,(H,20,21) |

InChI Key |

FAOPQZPNWIPJKI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=C3C(=CC4=C(C3=C2C=C1O)OCO4)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Aristolochic Acid Va from Aristolochia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids naturally occurring in plants of the Aristolochia genus. While historically used in traditional medicine, they are now recognized as potent nephrotoxins and human carcinogens. This technical guide focuses on aristolochic acid Va (AA-Va), a less common but significant analogue. It provides a comprehensive overview of its discovery, detailed protocols for its isolation and characterization from Aristolochia species, and a summary of the known toxicological signaling pathways associated with aristolochic acids. This document is intended to serve as a resource for researchers involved in the study of natural products, toxicology, and drug development.

Introduction

The genus Aristolochia encompasses a wide variety of plant species that have been utilized in traditional herbal remedies for centuries across different cultures. However, in the late 20th century, a series of severe nephropathy cases, termed "Chinese herbs nephropathy," were linked to the consumption of slimming products containing Aristolochia fangchi. This led to the discovery of the toxic nature of aristolochic acids. The International Agency for Research on Cancer (IARC) has classified herbal remedies containing Aristolochia species as Group 1 carcinogens, meaning they are carcinogenic to humans.

The most abundant and well-studied of these compounds are aristolochic acid I (AA-I) and aristolochic acid II (AA-II). However, a number of other analogues, including aristolochic acid Va, have been identified. While specific research on AA-Va is less extensive, its presence in certain Aristolochia species necessitates a clear understanding of its discovery and isolation for toxicological assessment and regulatory purposes. This guide aims to consolidate the available scientific information on AA-Va, providing detailed methodologies for its study.

Discovery and Occurrence of Aristolochic Acid Va

Aristolochic acid Va has been identified as a constituent of several Aristolochia species, most notably in the fruits of Aristolochia contorta . The discovery and characterization of various aristolochic acid analogues have been facilitated by advancements in chromatographic and spectroscopic techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

While quantitative data for aristolochic acid Va is not extensively available in the literature, the concentrations of the major aristolochic acids, AA-I and AA-II, have been determined in various Aristolochia species. This data provides a reference for the potential levels of other analogues like AA-Va.

Table 1: Quantitative Analysis of Aristolochic Acids in Select Aristolochia Species

| Aristolochia Species | Plant Part | Aristolochic Acid I (mg/kg) | Aristolochic Acid II (mg/kg) | Reference |

| Aristolochia fangchi | Root | 437 - 668 | - | [1] |

| Aristolochia contorta | Fruit | - | < 1 - 115 | [1] |

| Aristolochia debilis | - | 1010 | 180 | [1] |

| Aristolochia manshuriensis | - | 3010 | 210 | [1] |

| Aristolochia bracteolata | Whole Plant | 12,980 | 49,030 | [2] |

Experimental Protocols

The following protocols are based on established methods for the isolation and characterization of aristolochic acids and have been adapted for the specific target of aristolochic acid Va from Aristolochia contorta fruits.

Extraction of Aristolochic Acids

This protocol describes a general method for the extraction of aristolochic acids from plant material.

Materials:

-

Dried and powdered fruits of Aristolochia contorta

-

Methanol (HPLC grade)

-

Chloroform (analytical grade)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 100 g of dried, powdered plant material.

-

Soxhlet Extraction: Place the powdered material in a thimble and extract with 500 mL of methanol in a Soxhlet apparatus for 24-48 hours.

-

Ultrasonic Extraction (Alternative): Suspend the powdered material in 500 mL of methanol and sonicate for 30-60 minutes at room temperature. Repeat the extraction process three times.

-

Combine the methanolic extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

For further purification, the crude extract can be partitioned between chloroform and water. The chloroform layer will contain the aristolochic acids.

Isolation of Aristolochic Acid Va by Column Chromatography

This protocol outlines the separation of individual aristolochic acids from the crude extract.

Materials:

-

Crude methanolic extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol).

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Developing solvent for TLC: Chloroform:Methanol (9:1 v/v)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a silica gel slurry in chloroform and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Collect fractions of the eluate and monitor the separation using TLC.

-

Spot the collected fractions on a TLC plate, develop the plate in the chloroform:methanol solvent system, and visualize the spots under a UV lamp. Aristolochic acids typically appear as dark spots under UV 254 nm and may fluoresce at 366 nm.

-

Combine the fractions containing the spot corresponding to aristolochic acid Va based on comparison with a reference standard or by subsequent analytical methods.

-

Evaporate the solvent from the combined fractions to obtain the isolated compound.

Characterization and Quantification by HPLC

This protocol describes the use of High-Performance Liquid Chromatography for the identification and quantification of aristolochic acid Va.

Materials:

-

Isolated aristolochic acid Va

-

Reference standard of aristolochic acid Va (if available)

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

HPLC grade solvents

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the aristolochic acid Va reference standard in methanol and create a series of dilutions to generate a calibration curve.

-

Preparation of Sample Solution: Dissolve the isolated compound in methanol to a known concentration.

-

HPLC Analysis:

-

Set the column temperature (e.g., 30°C).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the standard solutions and the sample solution.

-

Run a gradient elution program (e.g., starting with 10% acetonitrile and increasing to 90% over 30 minutes).

-

Set the detector to monitor at wavelengths of 254 nm and 312 nm.

-

-

Identification: Identify the peak corresponding to aristolochic acid Va in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of aristolochic acid Va in the sample.

Signaling Pathways and Toxicological Mechanisms

The toxicity of aristolochic acids is primarily attributed to their metabolic activation and subsequent formation of DNA adducts. While specific signaling pathways for aristolochic acid Va have not been extensively elucidated, the general mechanisms for aristolochic acids are well-documented and are presumed to be similar for AA-Va.

Metabolic Activation and DNA Adduct Formation

The primary mechanism of aristolochic acid-induced carcinogenicity involves the metabolic reduction of the nitro group to a cyclic N-acylnitrenium ion. This highly reactive electrophile can then covalently bind to the exocyclic amino groups of purine bases in DNA, forming aristolactam-DNA adducts. These adducts, if not repaired, can lead to mutations, particularly A:T to T:A transversions, in critical genes such as the tumor suppressor gene TP53.

Caption: Metabolic activation pathway of aristolochic acid leading to carcinogenesis.

Cellular Signaling Pathways

Aristolochic acids have been shown to modulate several key cellular signaling pathways, contributing to their nephrotoxicity and carcinogenicity.

-

PI3K/Akt Pathway: Aristolochic acid I has been demonstrated to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis (programmed cell death) in renal cells.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2 and JNK, are activated by aristolochic acids. This activation is associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

-

TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a key mediator of fibrosis. Aristolochic acids can induce the expression of TGF-β, leading to the accumulation of extracellular matrix proteins and the development of renal interstitial fibrosis, a hallmark of aristolochic acid nephropathy.

-

TNF-α Signaling: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that is upregulated in response to aristolochic acid exposure. This contributes to the inflammatory response observed in aristolochic acid-induced kidney damage.

Caption: Overview of cellular signaling pathways modulated by aristolochic acids.

Conclusion

Aristolochic acid Va, while not as extensively studied as its major analogues, is a component of certain Aristolochia species and likely contributes to their overall toxicity. This guide provides a framework for its discovery, isolation, and characterization, drawing upon established methodologies for the broader class of aristolochic acids. The detailed protocols for extraction, chromatographic separation, and HPLC analysis are intended to be a practical resource for researchers. Furthermore, the elucidation of the general signaling pathways affected by aristolochic acids provides a basis for understanding the potential toxicological mechanisms of AA-Va. Further research is warranted to determine the specific quantitative levels of aristolochic acid Va in various Aristolochia species and to investigate its unique biological activities and toxicological profile. Such studies are crucial for a comprehensive risk assessment of herbal products containing these plants.

References

- 1. Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Aristolochic Acid Va in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids naturally occurring in plants of the Aristolochia and Asarum genera.[1] For centuries, these plants have been utilized in traditional herbal medicine. However, mounting evidence has linked AAs to severe health issues, including aristolochic acid nephropathy (AAN), a progressive form of kidney disease, and cancers of the upper urinary tract.[1] The International Agency for Research on Cancer (IARC) has classified aristolochic acids as Group 1 human carcinogens.[2]

While much of the research has centered on aristolochic acid I (AAI), the focus of this technical guide is Aristolochic Acid Va (AA-Va) . It is crucial to note that while the general mechanisms of toxicity are likely shared among AA analogs, the specific biological activities and potencies can vary. This guide aims to provide a comprehensive overview of the known biological activities of AA-Va in various cell lines, with a focus on its cytotoxic, genotoxic, and apoptotic effects, and the underlying signaling pathways.

A critical review of the current scientific literature reveals a significant gap in research specifically investigating Aristolochic Acid Va. The majority of published studies focus on Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII). Therefore, this guide will present the well-documented biological activities of AAI as a representative model for the potential effects of AA-Va, while clearly indicating the need for further research to elucidate the specific activities of the Va analogue.

Cytotoxicity of Aristolochic Acids

Aristolochic acids exhibit significant cytotoxic effects across a range of cell lines, primarily through the induction of apoptosis and necrosis. The cytotoxicity is often dose- and time-dependent.

Quantitative Cytotoxicity Data (Primarily for AAI)

| Cell Line | Compound | IC50 Value | Exposure Time | Assay |

| HepG2 (Human Liver Cancer) | AAI | 9.7 µM | Not Specified | MTT Assay[3] |

| RT4 (Human Bladder Cancer) | AAI | Concentration-dependent cytotoxicity observed from 0.05–10 μM | 24 hours | Not Specified[4] |

| HUVECs (Human Umbilical Vein Endothelial Cells) | AA (unspecified) | Dose-dependent decrease in viability at 5, 10, and 20 µg/mL | 12, 24, 48 hours | MTT Assay[5] |

| HK-2 (Human Kidney Proximal Tubular) | AAII, AAIIIa, AAIVa | Weak cytotoxicity even at 800–1,000 μM | 48 hours | CCK8 Assay[6] |

No specific IC50 values for Aristolochic Acid Va were identified in the reviewed literature.

Genotoxicity

A hallmark of aristolochic acid toxicity is its potent genotoxicity. This is primarily mediated through the formation of DNA adducts, which can lead to mutations and chromosomal damage.

Mechanism of Genotoxicity

The genotoxicity of AAs involves metabolic activation. The nitro group of the aristolochic acid molecule is reduced, leading to the formation of a reactive aristolactam-nitrenium ion.[2] This ion can then covalently bind to the DNA bases, primarily adenine and guanine, forming DNA adducts.[2] The most persistent of these, 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI), is strongly associated with a specific A:T to T:A transversion mutation signature found in tumors of individuals exposed to AAs.[2]

Studies have demonstrated that AAs can induce:

-

DNA Strand Breaks: Detected by the comet assay in various cell lines.[7]

-

Chromosomal Aberrations: Observed in Chinese Hamster Ovary (CHO) cells.[8]

-

Micronucleus Formation: Indicative of chromosomal damage, also seen in CHO cells.[8]

Specific studies on the genotoxicity of Aristolochic Acid Va, including its capacity to form DNA adducts and induce mutations, are currently lacking in the scientific literature.

Induction of Apoptosis

Aristolochic acids are potent inducers of apoptosis, or programmed cell death, in a variety of cell types. This is a key mechanism contributing to their cytotoxicity and tissue damage.

Key Apoptotic Events Induced by Aristolochic Acids (Primarily AAI)

-

Activation of Caspases: AAs trigger the caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7.[9][10]

-

Mitochondrial Pathway Involvement: AAI can induce the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm.[9][11]

-

Generation of Reactive Oxygen Species (ROS): The production of ROS is a significant factor in AA-induced apoptosis.[12]

-

Endoplasmic Reticulum (ER) Stress: AAI has been shown to induce ER stress, which can subsequently trigger apoptosis.[9]

Experimental Workflow for Apoptosis Detection

Caption: Workflow for assessing apoptosis in cells treated with aristolochic acid.

Signaling Pathways Modulated by Aristolochic Acids

The biological effects of aristolochic acids are mediated through the modulation of several key intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. AAs have been shown to activate several components of this pathway:

-

ERK1/2: Activation of ERK1/2 by AAI is linked to the generation of ROS and subsequent cytotoxicity.[9]

-

p38: AAI can activate p38, which plays a role in the induction of apoptosis.[12]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Aristolochic acid has been shown to suppress this pathway, thereby promoting apoptosis.[5] This suppression can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[5]

p53 Signaling Pathway

The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis in response to DNA damage. Genotoxic stress induced by AA-DNA adducts can lead to the activation of the p53 pathway, contributing to apoptosis.[4]

NF-κB and STAT3 Signaling

In hepatocytes, AAI has been shown to activate the NF-κB and STAT3 signaling pathways, which may contribute to the inflammatory response and apoptosis observed in AA-induced liver injury.[11]

Signaling Pathway of AAI-Induced Apoptosis

The specific signaling pathways modulated by Aristolochic Acid Va have not been elucidated in the available scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of compounds like aristolochic acids.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells in culture

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Aristolochic Acid Va) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

This assay is used to detect DNA damage in individual cells.

Materials:

-

Treated and control cells

-

Microscope slides

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green or ethidium bromide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Harvest and resuspend cells in PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Embedding in Agarose: Mix the cell suspension with LMPA and pipette onto a microscope slide pre-coated with NMPA. Allow the agarose to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

-

DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for a period to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Western Blot for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on size by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available scientific evidence strongly indicates that aristolochic acids, particularly AAI, are potent cytotoxic and genotoxic agents that induce apoptosis through the modulation of key signaling pathways, including the MAPK, PI3K/Akt, and p53 pathways. However, a significant knowledge gap exists concerning the specific biological activities of Aristolochic Acid Va.

Future research should prioritize the following:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of AA-Va in a panel of relevant cell lines (e.g., renal, urothelial, and hepatic cells).

-

Genotoxicity Assessment: Investigating the ability of AA-Va to form DNA adducts and induce mutations, and characterizing its mutational signature.

-

Mechanistic Studies: Elucidating the specific signaling pathways modulated by AA-Va in the induction of apoptosis and other cellular responses.

-

Comparative Toxicology: Directly comparing the potency and biological effects of AA-Va with other major aristolochic acid analogs, such as AAI and AAII.

A thorough understanding of the biological activities of individual aristolochic acid analogs is essential for accurate risk assessment and the development of potential therapeutic interventions for aristolochic acid-related diseases.

References

- 1. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aristolochic acid induces apoptosis of human umbilical vein endothelial cells in vitro by suppressing PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jfda-online.com [jfda-online.com]

- 8. Application of simplified in vitro screening tests to detect genotoxicity of aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Obscure Nephrotoxin: A Technical Guide to Aristolochic Acid Va

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Aristolochic acid Va (AA-Va), a member of the carcinogenic and nephrotoxic family of aristolochic acids. While less studied than its notorious counterparts, Aristolochic acid I and II, AA-Va poses a significant health risk due to its presence in certain traditional herbal medicines. This document details its natural sources, distribution, analytical methodologies for its detection, and the current understanding of its toxicological pathways.

Natural Sources and Distribution

Aristolochic acid Va is a nitrophenanthrene carboxylic acid found primarily in plants belonging to the Aristolochiaceae family. This family includes the genera Aristolochia and Asarum, which are distributed worldwide and have a long history of use in traditional medicine.[1][2] The presence and concentration of AA-Va can vary significantly between species, and even between different parts of the same plant.

Quantitative Distribution of Aristolochic Acid Va

Quantitative data specifically for Aristolochic acid Va is sparse in the scientific literature, with most studies focusing on the more abundant Aristolochic acids I and II. However, a study utilizing Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (UPLC-QqQ-MS) has quantified Aristolochic acid IVa (a synonym for Va) in the roots and rhizomes of Asarum heterotropoides Fr. Schmidt var. mandshuricum (Maxim.) Kitag.

Table 1: Quantitative Concentration of Aristolochic Acid Va in Asarum heterotropoides

| Plant Part | Aristolochic Acid Va (AA-IVa) Content (µg/g) |

| Roots and Rhizomes | 0.002 - 5.0 |

Data extracted from a study on 15 samples of Asari Radix et Rhizoma. The content of AA-IVa was found to be much higher than the Aristolochic acid I controlled by pharmacopoeia in some samples.[3]

It is crucial for future research to expand the quantitative analysis of AA-Va to a wider range of Aristolochia and Asarum species and their various anatomical parts (e.g., leaves, stems, fruits) to better assess the risk of exposure.

Experimental Protocols for Isolation and Quantification

The detection and quantification of Aristolochic acid Va in complex matrices such as plant material and biological samples require sensitive and specific analytical methods. The following protocol is based on established UPLC-MS/MS methods for the analysis of various aristolochic acid analogues and can be adapted for the specific quantification of AA-Va.[4][5][6]

Extraction of Aristolochic Acid Va from Plant Material

This protocol outlines a general procedure for the extraction of aristolochic acids from dried plant material.

Workflow for Extraction of Aristolochic Acid Va

References

- 1. academic.oup.com [academic.oup.com]

- 2. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 3. Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Aristolochic acid Va at a molecular level

An In-depth Technical Guide on the Molecular Mechanism of Action of Aristolochic Acids, with a Focus on Aristolochic Acid Va

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolochic acids (AAs) are a group of naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera. While these compounds have been used in traditional medicine for centuries, they are now recognized as potent nephrotoxins and human carcinogens. The most abundant and well-studied of these are Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII). This technical guide provides a comprehensive overview of the molecular mechanisms underlying the toxicity of aristolochic acids, with a particular focus on the less-studied analogue, Aristolochic Acid Va (AAVa). The primary mechanism of action involves the metabolic activation of AAs to form DNA adducts, leading to genetic mutations and the initiation of carcinogenesis. Furthermore, AAs induce cellular apoptosis and modulate critical signaling pathways, including the PI3K/Akt and MAPK pathways, contributing to their cytotoxic and fibrotic effects. Due to a scarcity of specific research on AAVa, this guide synthesizes the extensive knowledge of AAI and AAII to infer the probable mechanisms of AAVa, supported by available comparative toxicological data. Detailed experimental protocols and quantitative data are presented to facilitate further research in this critical area of toxicology and drug development.

Introduction

Aristolochic acids are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC).[1] Exposure to AA-containing herbal remedies has been linked to a devastating kidney disease known as Aristolochic Acid Nephropathy (AAN), which is characterized by progressive renal interstitial fibrosis and is often accompanied by upper urinary tract urothelial carcinoma.[2] The toxicological profile of aristolochic acids is primarily attributed to their ability to form covalent adducts with DNA, a process that is central to their mutagenic and carcinogenic properties.[3] Beyond direct DNA damage, AAs exert their toxicity through the induction of programmed cell death (apoptosis) and the dysregulation of key cellular signaling pathways.[4][5]

This guide will delve into the molecular intricacies of AA's mechanism of action, with a focus on:

-

The bioactivation of aristolochic acids and the subsequent formation of DNA adducts.

-

The signaling cascades initiated by AA exposure, leading to apoptosis.

-

A comparative analysis of the toxicity of various AA analogues, including the limitedly studied AAVa.

Core Mechanism of Action: DNA Adduct Formation

The genotoxicity of aristolochic acids is a direct consequence of their metabolic activation into reactive intermediates that covalently bind to DNA.[6] This process can be delineated into several key steps:

-

Formation of Reactive Intermediates: These N-hydroxyaristolactams can be further converted into reactive cyclic N-acylnitrenium ions.[3]

-

DNA Adduct Formation: The electrophilic N-acylnitrenium ions react with the exocyclic amino groups of purine bases in the DNA, primarily deoxyadenosine and deoxyguanosine, to form stable aristolactam-DNA adducts.[3][6] The most prominent adducts identified are 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N²-yl)aristolactam I (dG-AAI).[8]

These DNA adducts are not efficiently repaired by cellular DNA repair mechanisms, leading to their persistence in tissues for extended periods.[8] During DNA replication, the presence of these adducts can cause misincorporation of bases, leading to a characteristic mutational signature of A:T to T:A transversions.[9] This specific mutation pattern is frequently observed in the TP53 tumor suppressor gene in urothelial cancers associated with AA exposure.[9]

Aristolochic Acid Va and Other Analogues

While the majority of research has centered on AAI and AAII, studies on other analogues such as Aristolochic Acid IVa (AAIVa) provide comparative insights. Research has shown that AAIVa can form DNA adducts in vitro; however, it is considered non-genotoxic in vivo. This is attributed to its lower reactivity and efficient biotransformation into excretable metabolites, rather than bioactivation.

Due to the lack of specific studies on AAVa, its mechanism of DNA adduct formation is presumed to be similar to that of AAI and AAII, contingent on its susceptibility to metabolic activation. The structural similarities suggest that AAVa likely undergoes a similar process of nitroreduction to form reactive intermediates capable of binding to DNA. However, the rate and extent of this process, and consequently its genotoxic potential, may differ based on its specific chemical structure.

Induction of Apoptosis

Aristolochic acids are potent inducers of apoptosis in various cell types, particularly in renal tubular epithelial cells and endothelial cells.[4][10] The apoptotic cascade is initiated through multiple interconnected signaling pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Studies have demonstrated that aristolochic acids can suppress this pathway, thereby promoting apoptosis.[4] The proposed mechanism involves:

-

Inhibition of Akt Phosphorylation: AA treatment leads to a decrease in the phosphorylation and activation of Akt.[4]

-

Modulation of Bcl-2 Family Proteins: The inhibition of the PI3K/Akt pathway results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4]

-

Caspase Activation: The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of caspase-3, a key executioner of apoptosis.[4]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling network involved in the cellular response to stress, including exposure to toxins like aristolochic acids. The activation of different MAPK subfamilies can have opposing effects on cell fate. In the context of AA toxicity, the following has been observed:

-

Activation of p38 and ERK1/2: AA treatment has been shown to activate the p38 and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) sub-pathways of the MAPK cascade.[5][11]

-

ROS Generation: The activation of the MAPK pathway is often linked to an increase in the production of Reactive Oxygen Species (ROS), which can induce oxidative stress and contribute to DNA damage and apoptosis.[5]

-

Induction of Apoptosis: The sustained activation of p38 and ERK1/2 in response to AA exposure is associated with the induction of apoptosis.[5]

STAT3 and NF-κB Signaling

In hepatocytes, Aristolochic Acid I has been shown to activate the STAT3 and NF-κB signaling pathways, which are implicated in inflammatory responses and apoptosis.[1]

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic effects and DNA adduct formation of various aristolochic acid analogues.

Table 1: Cytotoxicity of Aristolochic Acid Analogues

| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |

| Aristolochic Acid I | HepG2 | MTT | - | 9.7 | [12] |

| Aristolochic Acid I | HK-2 | CCK8 | 24 | 197.3 | [13] |

| Aristolochic Acid I | HK-2 | CCK8 | 48 | 76.7 | [13] |

| Aristolochic Acid II | HK-2 | CCK8 | 24 | > 800 | [13] |

| Aristolochic Acid II | HK-2 | CCK8 | 48 | 306.5 | [13] |

| Aristolochic Acid IIIa | HK-2 | CCK8 | 24/48 | > 1000 | [13] |

| Aristolochic Acid IVa | HK-2 | CCK8 | 24/48 | > 1000 | [13] |

| Aristolactam I | HK-2 | CCK8 | 24 | > 256 | [13] |

| Aristolactam AII | HK-2 | MTT | 24 | 115.3 ± 9.8 | [14] |

| Aristolactam AIIIa | HK-2 | MTT | 24 | 89.7 ± 7.6 | [14] |

| Cepharanone B | HK-2 | MTT | 24 | 135.4 ± 11.2 | [14] |

Table 2: Aristolochic Acid-Induced DNA Adduct Levels

| Compound(s) | Tissue/Cell Line | Dose/Concentration | Time | Adduct Level (adducts per 10⁸ nucleotides) | Reference |

| Aristolochic Acid (mixture) | Rat Kidney | 0.1 mg/kg | 3 months | 95 | [8] |

| Aristolochic Acid (mixture) | Rat Kidney | 1.0 mg/kg | 3 months | 705 | [8] |

| Aristolochic Acid (mixture) | Rat Kidney | 10.0 mg/kg | 3 months | 4598 | [8] |

| Aristolochic Acid (mixture) | Rat Liver | 0.1 mg/kg | 3 months | 25 | [8] |

| Aristolochic Acid (mixture) | Rat Liver | 1.0 mg/kg | 3 months | 199 | [8] |

| Aristolochic Acid (mixture) | Rat Liver | 10.0 mg/kg | 3 months | 1967 | [8] |

| Aristolochic Acid I | Rat Kidney | 20 mg/kg | 48 h | ~40 | [15] |

| Aristolochic Acid II | Rat Kidney | 20 mg/kg | 48 h | ~130 | [15] |

| AAI/AAII Mixture | Rat Kidney | 20 mg/kg each | 48 h | > sum of individual adducts | [15] |

Table 3: Changes in Protein Expression Induced by Aristolochic Acid I in Mouse Kidney

| Protein | Change in Expression | Method | Reference |

| Acsm3 | Downregulated | Label-free quantitative proteomics, Western blot | [16] |

| Cyp2e1 | Downregulated | Label-free quantitative proteomics, Western blot | [16] |

| Mgst1 | Upregulated | Label-free quantitative proteomics, Western blot | [16] |

| Fetub | Upregulated | Label-free quantitative proteomics, Western blot | [16] |

| Klotho | Reduced | Western blot | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the molecular mechanisms of aristolochic acids.

DNA Adduct Analysis by ³²P-Postlabeling Assay

This ultrasensitive method is widely used for the detection of DNA adducts.[18][19]

Principle: The method involves the enzymatic digestion of DNA to 3'-monophosphate nucleosides, followed by the enrichment of adducted nucleotides. The adducted nucleotides are then radiolabeled by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP. The labeled adducts are separated by thin-layer chromatography (TLC) and quantified by their radioactive decay.[20][21]

Protocol:

-

DNA Isolation and Digestion: Isolate genomic DNA from tissues or cells of interest. Digest 10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield normal and adducted deoxynucleoside 3'-monophosphates.

-

Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while adducted nucleotides are resistant to this dephosphorylation.

-

⁵'-Labeling: Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.

-

Chromatographic Separation: Apply the labeled adduct mixture to a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram using a multi-directional solvent system to achieve separation of the different adducts.

-

Detection and Quantification: Expose the TLC plate to a phosphor screen and visualize the radioactive spots using a phosphor imager. Quantify the adduct levels by measuring the radioactivity of each spot and normalizing it to the total amount of DNA analyzed.

Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[22][23][24]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[25] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁵ cells/mL in 200 µL of complete culture medium and incubate for 24-48 hours.

-

Treatment: Replace the medium with serum-free medium containing various concentrations of the aristolochic acid analogue or vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Western Blot Analysis of Protein Expression

Western blotting is used to detect and quantify specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-p38, p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Detection by Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptotic cells.[4][26]

Protocol:

-

Cell Preparation: Harvest treated and control cells (approximately 5 x 10⁵ to 1 x 10⁶ cells per sample).

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualizations

Caption: Metabolic activation of Aristolochic Acid leading to DNA adducts and carcinogenesis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aristolochic acid induces apoptosis of human umbilical vein endothelial cells in vitro by suppressing PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA adduct formation of aristolochic acid I and II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Aristolochic Acid Affects Upper Tract Urothelial Cancer Behavior through the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jfda-online.com [jfda-online.com]

- 15. mdpi.com [mdpi.com]

- 16. Delineation of renal protein profiles in aristolochic acid I-induced nephrotoxicity in mice by label-free quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 32P-postlabeling analysis of DNA adducts [pubmed.ncbi.nlm.nih.gov]

- 19. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 21. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 22. pharmacyjournal.org [pharmacyjournal.org]

- 23. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Apoptosis Protocols | USF Health [health.usf.edu]

In Vitro Cytotoxicity of Aristolochic Acids: A Technical Guide for Researchers

Disclaimer: As of late 2025, publicly available research on the specific in vitro cytotoxicity of Aristolochic acid Va (AAVa) is limited. This guide, therefore, provides a comprehensive overview of the in vitro cytotoxic effects of the most extensively studied and structurally related analogs, primarily Aristolochic acid I (AAI) and Aristolochic acid II (AAII). The methodologies and mechanisms detailed herein are expected to be highly relevant for designing and interpreting studies on other aristolochic acid analogs, including AAVa.

Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[1] For decades, these plants have been utilized in traditional medicine. However, compelling evidence has linked AAs to severe health conditions, including aristolochic acid nephropathy (AAN), a progressive form of kidney disease, and urothelial cancers.[1] Consequently, the International Agency for Research on Cancer (IARC) has classified naturally occurring mixtures of aristolochic acids as Group 1 carcinogens. The cytotoxic and genotoxic effects of AAs are central to their pathology and have been the subject of numerous in vitro studies.

This technical guide synthesizes key findings on the in vitro cytotoxicity of aristolochic acids, focusing on experimental protocols, quantitative data, and the underlying molecular mechanisms to support researchers and drug development professionals in this field.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic effects of aristolochic acids have been quantified in various cell lines, with IC50 values being a primary metric. The following tables summarize key quantitative data from the literature.

| Compound | Cell Line | Assay | Exposure Time | IC50 Value | Reference |

| Aristolochic acid I (AAI) | HepG2 | MTT | 72h | 9.7 µM | [2] |

| Aristolochic acid I (AAI) | RT4 | Not Specified | 24h | Concentration-dependent cytotoxicity observed from 0.05–10 µM | [3] |

| Aristolochic acid (AA) Mix | EAhy926 | Not Specified | Not Specified | Cytotoxic effect observed | [4] |

| Aristolochic acid (AA) Mix | SV-HUC-1 | Viability Assay | 1, 3, and 5 days | Concentration-dependent inhibition from 0.0125-0.2 mM | [5] |

| Aristolactam BII | HepG2 | MTT | 72h | 0.2 µM | [2] |

| Aristolochic acid II (AAII) | HK-2 | CCK8 | 48h | Weak cytotoxicity even at 800–1,000 µM | |

| Aristolochic acid IIIa (AAIIIa) | HK-2 | CCK8 | 48h | Weak cytotoxicity even at 800–1,000 µM | |

| Aristolochic acid IVa (AAIVa) | HK-2 | CCK8 | 48h | Weak cytotoxicity even at 800–1,000 µM |

| Compound | Cell Line | Parameter Measured | Concentration & Time | Result | Reference |

| Aristolochic acid (AA) | HUVECs | Apoptotic Cells | 5, 10, 20 µg/mL for 24h | 11.79%, 27.79%, 32.33% (Control: 6.64%) | [6] |

| Aristolochic acid I (AAI) | LLC-PK1 | G2/M Phase Arrest | 320, 1,280 ng/ml for 24h | Significant increase in G2/M population | [7][8] |

| Aristolochic acid (AA) Mix | SV-HUC-1 | G0/G1 Phase Arrest | 0.0125-0.2mM | Increase from 37.6% to 49.2% in G0/G1 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of cytotoxicity studies. Below are protocols for key experiments cited in the literature.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., HepG2, HUVECs) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[2][6]

-

Treatment: Treat cells with various concentrations of the aristolochic acid analog (e.g., 0.1 to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours).[2][6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells (e.g., HUVECs) and treat with aristolochic acid at various concentrations for a specified time (e.g., 24 hours).[6]

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the determination of the cell population in different phases of the cell cycle.

-

Cell Treatment: Treat cells (e.g., SV-HUC-1, LLC-PK1) with aristolochic acid for the desired time.[5][7][8]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][7][8]

Mandatory Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assessment

References

- 1. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of cytotoxic effects of aristolochic acids on the vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aristolochic acid-induced cell cycle G1 arrest in human urothelium SV-HUC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aristolochic acid induces apoptosis of human umbilical vein endothelial cells in vitro by suppressing PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aristolochic acid I-induced DNA damage and cell cycle arrest in renal tubular epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

A Historical Perspective on Aristolochic Acid Va (IVa) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids naturally occurring in plants of the Aristolochia and Asarum genera.[1] For centuries, these plants have been utilized in traditional herbal medicine across the globe.[2] However, a significant body of research, particularly since the latter half of the 20th century, has unveiled their potent nephrotoxic and carcinogenic properties.[1][3] While much of the early research focused on the most abundant and potent congeners, Aristolochic Acid I (AAI) and II (AAII), a broader spectrum of AA analogues exists, each with potentially distinct biological activities. This technical guide provides a historical perspective on the research into a specific analogue, Aristolochic Acid Va, more commonly referred to in scientific literature as Aristolochic Acid IVa (AAVa or AAIVa).[4]

Initially, research on aristolochic acids was driven by an interest in their potential therapeutic effects. However, reports of "Chinese herbs nephropathy" in the 1990s, later termed Aristolochic Acid Nephropathy (AAN), and its link to urothelial cancers, dramatically shifted the focus of research towards their toxicity.[1] This guide will delve into the key findings related to AAVa, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways to provide a comprehensive resource for the scientific community.

Quantitative Data on Aristolochic Acid IVa

The following tables summarize the key quantitative data from historical and recent research on Aristolochic Acid IVa.

| Parameter | Cell Line | Duration of Exposure | IC50 Value (μM) | Reference |

| Cytotoxicity | HK-2 (Human Kidney 2) | 72 hours | >1000 | [5] |

| Animal Model | Dosing Regimen | Duration | Observed Effects | Reference |

| Mice | 40 mg/kg/day (oral gavage) | 2 days | No DNA adducts detected in kidney, liver, and forestomach; negative bone marrow micronucleus assay. | [6] |

| Mice | 1 and 10 mg/kg (oral gavage) | 6 months, followed by 12-month recovery | No tumors or death observed. No significant alterations in gene mutation frequency. At 10 mg/kg, transient lymphocytic infiltration and slight fibrous hyperplasia in the kidney were observed at 6 months, which were alleviated at 12 and 18 months. | [7] |

| Mice | Single gavage of 40 mg/kg | Not specified | No obvious toxicity. | [7] |

Key Experimental Protocols

This section provides an overview of the methodologies employed in pivotal studies on Aristolochic Acid IVa.

In Vitro Cytotoxicity Assay in HK-2 Cells

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of AAVa on human kidney proximal tubular epithelial cells.

-

Cell Line: Human Kidney 2 (HK-2) cells.

-

Methodology:

-

HK-2 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of AAVa for 72 hours.

-

Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured, and the IC50 value is calculated from the dose-response curve.

-

-

Reference: [5]

In Vivo Genotoxicity Assessment in Mice

-

Objective: To evaluate the genotoxic potential of AAVa in a rodent model.

-

Animal Model: Male C57BL mice.

-

Methodology:

-

Dosing: Mice are administered AAVa orally by gavage at a dose of 40 mg/kg/day for two consecutive days.

-

Sample Collection: 24 hours after the final dose, kidney, liver, and forestomach tissues are collected for DNA adduct analysis. Bone marrow is collected for the micronucleus assay.

-

DNA Adduct Analysis: DNA is isolated from the tissues, and the presence of AAVa-DNA adducts is determined using sensitive techniques like ³²P-postlabelling or liquid chromatography-mass spectrometry (LC-MS).

-

Micronucleus Assay: Bone marrow smears are prepared and stained to score the frequency of micronucleated polychromatic erythrocytes as an indicator of chromosomal damage.

-

-

Reference: [6]

Long-Term Toxicity and Carcinogenicity Study in Mice

-

Objective: To assess the long-term effects of AAVa exposure, including nephrotoxicity and carcinogenicity.

-

Animal Model: Mice.

-

Methodology:

-

Dosing: Mice are administered AAVa by oral gavage at doses of 1 and 10 mg/kg for 6 months. A positive control group receiving AAI is also included.

-

Observation Period: Following the 6-month treatment, the animals are observed for a 12-month recovery period.

-

Endpoints:

-

Mortality and Tumor Incidence: Animals are monitored for survival and the development of tumors.

-

Histopathology: At the end of the study, kidney tissues are collected, fixed, and stained for histological examination to assess for lesions such as fibrosis, tubular atrophy, and necrosis.

-

Gene Mutation Analysis: DNA is isolated from kidney, liver, and stomach tissues to determine the frequency of gene mutations, particularly the characteristic A>T transversions associated with other aristolochic acids.

-

-

-

Reference: [7]

Signaling Pathways and Molecular Mechanisms

Research into the molecular mechanisms of aristolochic acids has revealed their complex interactions with cellular signaling pathways. While much of this research has focused on the more potent AAI, recent studies have begun to elucidate the differential effects of AAVa.

Metabolic Activation of Aristolochic Acids

A critical step in the toxicity of aristolochic acids is their metabolic activation. This process, primarily involving nitroreduction, leads to the formation of reactive intermediates that can form covalent adducts with DNA, leading to mutations and cancer.[8]

Differential Signaling in Nephrotoxicity: AAI vs. AAVa

A recent study has shed light on why AAVa exhibits significantly lower nephrotoxicity compared to AAI. The study suggests that the differential activation of the p38-STAT3-S100A11 signaling pathway is a key determinant.[9]

General Signaling Pathways Implicated in Aristolochic Acid Toxicity

While specific data for AAVa is limited, research on the broader class of aristolochic acids has implicated several other key signaling pathways in their toxic effects.

-

p53 Signaling Pathway: Aristolochic acids are known to induce DNA damage, which can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[10][11]

-

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway. Studies have demonstrated that aristolochic acids can induce apoptosis in endothelial cells by suppressing this pathway.[15][16]

Experimental Workflow for AAVa Toxicity Assessment

The following diagram illustrates a typical experimental workflow for evaluating the toxicity of Aristolochic Acid IVa, integrating both in vitro and in vivo approaches.

Conclusion

The historical research trajectory of Aristolochic Acid IVa (AAVa) presents a compelling case study in the nuanced field of toxicology. Initially overshadowed by its more potent and abundant counterparts, AAI and AAII, recent investigations have revealed a significantly different toxicological profile for AAVa. While capable of forming DNA adducts in vitro, in vivo studies have demonstrated a lack of significant genotoxicity and carcinogenicity at the doses tested.[6][7] The discovery of its differential impact on the p38-STAT3-S100A11 signaling pathway provides a molecular basis for its attenuated nephrotoxicity compared to AAI.[9]

This technical guide has synthesized the key historical and contemporary data on AAVa, providing researchers with a structured overview of its quantitative toxicity, the experimental protocols used in its evaluation, and the current understanding of its molecular mechanisms. As research in this area continues, a deeper understanding of the structure-activity relationships among the various aristolochic acid analogues will be crucial for accurate risk assessment and may even unveil novel therapeutic insights. The continued investigation into the distinct biological effects of compounds like AAVa is essential for refining our understanding of natural product toxicology and for ensuring the safety of traditional and modern medicines.

References

- 1. Worldwide research trends on aristolochic acids (1957–2017): Suggestions for researchers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Worldwide research trends on aristolochic acids (1957-2017): Suggestions for researchers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aristolochic acids - American Chemical Society [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the potential nephrotoxicity and mutagenicity of aristolochic acid IVa and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differences in p38-STAT3-S100A11 signaling after the administration of aristolochic acid I and IVa may account for the disparity in their nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The impact of p53 on aristolochic acid I-induced nephrotoxicity and DNA damage in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Impact of p53 on Aristolochic Acid I-Induced Gene Expression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microarray analysis reveals the inhibition of nuclear factor-kappa B signaling by aristolochic acid in normal human kidney (HK-2) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Aristolochic acid induces apoptosis of human umbilical vein endothelial cells in vitro by suppressing PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relaxin attenuates aristolochic acid induced human tubular epithelial cell apoptosis in vitro by activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Aristolochic Acid Va in Herbal Samples by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in various plants of the Aristolochia and Asarum genera. These compounds are known for their severe nephrotoxicity, genotoxicity, and carcinogenicity.[1][2] While Aristolochic Acid I (AA-I) and II (AA-II) are the most studied, numerous other analogues, including Aristolochic Acid Va (AA-Va), exist and may pose significant health risks.[3] Regulatory bodies worldwide have banned or restricted the use of herbal products containing aristolochic acids.[2][4] Consequently, sensitive and reliable analytical methods are crucial for the quality control and safety assessment of herbal materials and products.

This application note provides a detailed protocol for the quantification of Aristolochic Acid Va in herbal samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of various aristolochic acids and can be adapted and validated for the specific quantification of AA-Va.

Experimental

Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

Analytical balance (capable of weighing to 0.1 mg)

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or nylon)

-

HPLC column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (ultrapure or HPLC grade)

-

Acetic acid or Formic acid (analytical grade)

-

Aristolochic Acid Va reference standard (purity ≥98%)

-

Standard Solution Preparation

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 1.0 mg of Aristolochic Acid Va reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 0.05 µg/mL to 5.0 µg/mL.

Sample Preparation

-

Grinding: Grind the dried herbal sample to a fine powder (to pass through a 40-mesh sieve).

-

Extraction:

-

Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., 70% methanol in water or 50% acetonitrile in water).[5][6][7]

-

Vortex for 1 minute, followed by ultrasonication for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Method

The following are generalized HPLC conditions. Method optimization may be required for specific herbal matrices.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[8][9] |

| Mobile Phase | A: 0.1% Acetic Acid or Formic Acid in WaterB: Acetonitrile or MethanolIsocratic or gradient elution can be used. A typical starting point is a 50:50 (A:B) mixture.[5][6] |

| Flow Rate | 1.0 mL/min[8][9] |

| Injection Volume | 20 µL[5][8] |

| Column Temperature | 25-30 °C |

| Detection Wavelength | UV detection at 254 nm or 390 nm, or DAD scan from 200-400 nm.[8][9] |

| Run Time | Approximately 15-30 minutes, sufficient to elute the analyte and any interfering peaks. |

Method Validation Parameters (Typical)

Method validation must be performed according to ICH guidelines to ensure the reliability of the results. The following table summarizes typical performance data from similar aristolochic acid analyses.

| Parameter | Typical Value |

| Linearity (r²) | > 0.999[5] |

| Limit of Detection (LOD) | 0.066 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.138 µg/mL[5] |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95-105% |

| Retention Time (Typical for AAs) | Varies depending on the specific analogue and conditions, often in the range of 10-30 minutes.[8] |

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the Aristolochic Acid Va standards against their corresponding concentrations.

-

Quantification: Determine the concentration of Aristolochic Acid Va in the sample extract from the calibration curve using the peak area obtained from the sample chromatogram.

-

Calculation: Calculate the final concentration of Aristolochic Acid Va in the original herbal sample using the following formula:

Concentration (µg/g) = (C x V) / W

Where:

-

C = Concentration from the calibration curve (µg/mL)

-

V = Volume of the extraction solvent (mL)

-

W = Weight of the herbal sample (g)

-

Experimental Workflow Diagram

Caption: Workflow for the quantification of Aristolochic Acid Va.

Conclusion

This application note outlines a comprehensive HPLC-UV method for the quantification of Aristolochic Acid Va in herbal samples. The protocol covers sample preparation, chromatographic conditions, and data analysis. Due to the significant health risks associated with aristolochic acids, rigorous testing and validation of this method are essential before its application in routine quality control to ensure the safety of herbal medicines and products. Further confirmation of positive results by a more selective technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[6][7][10]

References

- 1. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aristolochic acids - American Chemical Society [acs.org]

- 5. Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. Detecting aristolochic acids in herbal remedies by liquid chromatography/serial mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

Application Note: Sensitive Detection of Aristolochic Acid Va by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acids (AAs) are a group of potent nephrotoxic and carcinogenic compounds found in various herbal medicines, most notably from the Aristolochia and Asarum genera.[1][2] Among the different analogues, Aristolochic acid Va (AAVa), also known as Aristolochic acid IVa, has been identified as a significant toxic component.[3][4] Due to the severe health risks associated with AA exposure, highly sensitive and specific analytical methods are crucial for the quality control of raw herbal materials and finished products. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive detection and quantification of AAVa.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for the analysis of Aristolochic Acid Va (AAIVa).

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |

| Aristolochic Acid Va (IVa) | 5 - 1000 | 2 | Not Reported | 89.78 - 112.16 | [3] |

| Aristolochic Acid Va (IVa) | Not Reported | Not Reported | ≤4 | Not Reported | [5] |

| Aristolochic Acid D (IVa) | Not Reported | Not Reported | 0.01 | Not Reported | [6] |

Experimental Protocols

Standard Solution Preparation

-

Stock Solution: Prepare a stock solution of Aristolochic Acid Va (IVa) at a concentration of 100 µg/mL in methanol. Store this solution at -20°C.[3]

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 ng/mL to 1000 ng/mL.[3]

Sample Preparation (for Herbal Matrices)

-

Grinding: Accurately weigh 0.5 g of the powdered crude drug sample (passed through a 65-mesh sieve).[3]

-

Extraction: Add 15 mL of 70% methanol to the powdered sample.[3]

-

Ultrasonication: Perform ultrasonic extraction for 45 minutes at 500 W and 40 kHz.[3]

-

Centrifugation and Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3] |

| Mobile Phase A | Water with 0.1% Formic Acid[3] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 0.4 mL/min[3] |

| Injection Volume | 5 µL[3] |

| Column Temperature | 40°C[3] |

| Gradient Elution | 0-2 min, 10%-45% B; 2-6 min, 45%-60% B; 6-7 min, 95% B; 7-8 min, 10% B[3] |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |

| Capillary Voltage | 4000 V[3] |

| Nebulizer Pressure | 45 psi[3] |

| Gas Temperature | 350°C[3] |

| Gas Flow | 12 L/min[3] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |

MRM Transitions for Aristolochic Acid Va (IVa):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 329.0 (M+H-NO₂)+ | 268.0 | Not Specified |

| 329.0 (M+H-NO₂)+ | 238.0 | Not Specified |

Note: The precursor ion for AAVa is selected as (M+H-NO₂)+ to differentiate it from other isomers.[3]

Visualizations

Caption: Experimental workflow for the LC-MS/MS detection of AAVa.

Caption: Generalized signaling pathway of aristolochic acid-induced nephrotoxicity.

References

- 1. frontiersin.org [frontiersin.org]

- 2. jfda-online.com [jfda-online.com]

- 3. Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS [mdpi.com]

- 6. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the UPLC-QTOF-MS/MS Analysis of Aristolochic Acid Va and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction